molecular formula C22H16F3N3O4 B4143343 5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B4143343
M. Wt: 443.4 g/mol
InChI Key: ALTHFZGWMKPLDM-UHFFFAOYSA-N
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Description

The compound 5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic molecule that features a trifluoromethylphenyl group, a furan ring, and a tetrahydropyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the trifluoromethylphenyl furan derivative, followed by the construction of the tetrahydropyrimidoquinoline core through cyclization reactions. Key reagents include trifluoromethylbenzene, furan, and various catalysts to facilitate the cyclization and functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanones, dihydroquinoline derivatives, and substituted trifluoromethylphenyl compounds.

Scientific Research Applications

5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity. The furan and quinoline moieties contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione: can be compared with other compounds such as:

Uniqueness

The uniqueness of This compound lies in its trifluoromethylphenyl group, which imparts distinct electronic properties, and its tetrahydropyrimidoquinoline core, which provides structural rigidity and stability. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O4/c23-22(24,25)11-4-1-3-10(9-11)14-7-8-15(32-14)17-16-12(5-2-6-13(16)29)26-19-18(17)20(30)28-21(31)27-19/h1,3-4,7-9,17H,2,5-6H2,(H3,26,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTHFZGWMKPLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 2
Reactant of Route 2
5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 3
5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 4
Reactant of Route 4
5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 5
Reactant of Route 5
5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 6
Reactant of Route 6
5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

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